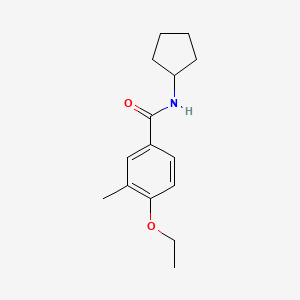

N-cyclopentyl-4-ethoxy-3-methylbenzamide

Description

Properties

IUPAC Name |

N-cyclopentyl-4-ethoxy-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-18-14-9-8-12(10-11(14)2)15(17)16-13-6-4-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWNYYJLCZKGRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2CCCC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Data Table: Comparative Analysis of Benzamide Derivatives

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopentyl-4-ethoxy-3-methylbenzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with nitration or ethoxylation of a benzene precursor, followed by amidation with cyclopentylamine. Key steps include:

- Nitration/Ethoxylation : Use HNO₃/H₂SO₄ for nitration (60–70°C) or NaOEt for ethoxylation under reflux .

- Amidation : Employ coupling reagents like HBTU or DCC with cyclopentylamine in anhydrous DMF or CH₃CN. Reaction progress should be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Purification : Column chromatography (silica gel, 3:7 ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for the cyclopentyl NH signal at δ 6.8–7.2 ppm (¹H) and the ethoxy group’s methylene at δ 4.0–4.2 ppm. The benzamide carbonyl appears at ~168 ppm (¹³C) .

- FT-IR : Confirm amide C=O stretch at ~1650 cm⁻¹ and ethoxy C-O at ~1250 cm⁻¹ .

- HPLC-MS : Use C18 columns (acetonitrile/water gradient) with ESI+ to verify molecular ion [M+H]⁺ at m/z 302.3 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer :

- Dynamic Effects : Rotamers in the cyclopentyl group may cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 80°C in DMSO-d₆) .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Compare bond lengths (e.g., C=O at 1.22 Å) and torsion angles with DFT-optimized models .

- 2D NMR (COSY, NOESY) : Identify through-space interactions between the ethoxy and methyl groups to confirm substituent positions .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified ethoxy (e.g., methoxy, propoxy) or cyclopentyl (e.g., cyclohexyl) groups. Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase targets) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. Validate with mutagenesis studies (e.g., alanine scanning of receptor residues) .

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (e.g., t₁/₂ > 60 min suggests suitability for in vivo studies) .

Q. How can researchers address low solubility of this compound in aqueous assays?

- Methodological Answer :

- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) that hydrolyze in vivo. Monitor stability via LC-MS at pH 7.4 .

- Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm via DLS) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.